molecular formula C10H15NO3 B6196599 (3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid CAS No. 2679943-19-0

(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Cat. No.: B6196599
CAS No.: 2679943-19-0
M. Wt: 197.2
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Description

(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . The cyclopentane ring can be introduced through a series of cyclization reactions, often involving catalytic hydrogenation and other functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,5R,6aS)-2-acetyl-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is unique due to its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2679943-19-0

Molecular Formula

C10H15NO3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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